molecular formula C17H19N5O6S2 B1236667 Cefovecin CAS No. 234096-34-5

Cefovecin

Numéro de catalogue: B1236667
Numéro CAS: 234096-34-5
Poids moléculaire: 453.5 g/mol
Clé InChI: ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La céfovécine est un antibiotique céphalosporine de troisième génération à large spectre. Elle est principalement utilisée en médecine vétérinaire pour traiter les infections de la peau et des tissus mous chez les chats et les chiens. La céfovécine est commercialisée sous le nom de marque Convenia et est connue pour sa formulation injectable à action prolongée, ce qui garantit la conformité aux schémas posologiques .

Méthodes De Préparation

La céfovécine est synthétisée par une série de réactions chimiques impliquant des intermédiaires. L'une des étapes clés de sa synthèse consiste à préparer des intermédiaires halogénés réactifs. Ces intermédiaires sont ensuite utilisés pour former la structure céphalosporine C3-substituée de la céfovécine . La production industrielle de céfovécine implique la reconstitution de la substance active, la céfovécine sodique, avec un diluant aqueux stérile .

Analyse Des Réactions Chimiques

La céfovécine subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des intermédiaires halogénés et divers solvants. Les principaux produits formés à partir de ces réactions sont les composés céphalosporine actifs .

Applications de la recherche scientifique

La céfovécine a plusieurs applications de recherche scientifique, en particulier en médecine vétérinaire :

Mécanisme d'action

La céfovécine exerce ses effets en interférant avec la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline dans la paroi cellulaire bactérienne, bloquant la synthèse de la paroi cellulaire et entraînant la mort cellulaire. En raison de ses propriétés de liaison aux protéines élevées, la céfovécine n'est pas efficace contre les espèces de Pseudomonas ou d'Enterococcus .

Applications De Recherche Scientifique

Pharmacological Properties

Cefovecin exhibits a high degree of protein binding (96-98%) and possesses a long elimination half-life, approximately 5.5 days in dogs and 7 days in cats, allowing for extended therapeutic effects from a single subcutaneous injection. The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis, resulting in bactericidal activity against a range of pathogens.

Therapeutic Indications

This compound is primarily indicated for:

  • Skin Infections : Effective against skin infections in dogs and cats caused by susceptible strains such as Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida.
  • Soft Tissue Infections : Utilized for treating abscesses and secondary superficial pyoderma.
  • Urinary Tract Infections : Exhibits activity against Escherichia coli, which is associated with urinary tract infections in both species.

Clinical Efficacy

This compound has shown significant efficacy in clinical trials. A study demonstrated that this compound was 2-32 times more active than cefazolin against certain Gram-positive bacteria, highlighting its potency in treating resistant infections . The following table summarizes its effectiveness against various pathogens based on Minimum Inhibitory Concentrations (MIC):

Bacterial Pathogen Species Number of Isolates MIC50 (µg/ml) MIC90 (µg/ml)
Staphylococcus pseudintermediusDog/Cat2260.120.25
Streptococcus spp.Dog/Cat52≤0.060.12
Pasteurella multocidaCatNot specified≤0.06Not specified

This data indicates that this compound is highly effective against common pathogens responsible for skin infections in veterinary patients.

Case Studies

  • Treatment of Pyoderma : In a clinical field study involving dogs with pyoderma, this compound was administered as a single dose, resulting in rapid resolution of clinical signs within days, demonstrating its efficacy for skin infections .
  • Management of Abscesses : A case study reported successful treatment of abscesses in cats caused by Pasteurella multocida. Following treatment with this compound, marked improvement was observed within 48 hours .
  • Urinary Tract Infections : this compound has been effectively used to treat urinary tract infections in dogs, showing significant improvement in clinical signs and bacterial clearance post-treatment .

Safety Profile

This compound has been found to have a favorable safety profile when used according to recommended dosages. Adverse effects are rare but may include mild injection site reactions or gastrointestinal disturbances . Long-term safety studies indicate no significant toxicity associated with repeated dosing at therapeutic levels.

Mécanisme D'action

Cefovecin exerts its effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins in the bacterial cell wall, blocking cell wall synthesis and resulting in cell death. Due to its high protein-binding properties, this compound is not effective against species of Pseudomonas or Enterococcus .

Comparaison Avec Des Composés Similaires

La céfovécine fait partie de la classe des antibiotiques céphalosporines, qui comprend d'autres composés tels que :

    Céfadroxil : Une autre céphalosporine utilisée pour traiter les infections cutanées chez les chiens.

    Ceftriaxone : Une céphalosporine de troisième génération utilisée en médecine humaine.

La particularité de la céfovécine réside dans sa formulation injectable à action prolongée, qui garantit la conformité et réduit le risque de doses manquées .

Activité Biologique

Cefovecin is a third-generation cephalosporin antibiotic developed primarily for veterinary use, particularly in treating bacterial infections in dogs and cats. Its unique pharmacokinetic properties, including a long half-life and high protein binding, allow for extended efficacy from a single subcutaneous injection. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacokinetics

This compound exhibits a long half-life of approximately 5 days in dogs and up to 7 days in cats, with protein binding rates around 99% . This pharmacokinetic profile enables effective treatment of bacterial infections for up to 14 days following administration. The following table summarizes key pharmacokinetic parameters:

Parameter Value
Half-life (Dogs)5 days
Half-life (Cats)7 days
Protein Binding~99%
BioavailabilityHigh after subcutaneous injection

Antimicrobial Spectrum

This compound demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against common pathogens such as Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida. The minimum inhibitory concentration (MIC) values for these pathogens are as follows:

Pathogen MIC90 (µg/mL)
Staphylococcus intermedius0.25
Escherichia coli1.0
Pasteurella multocida0.06

These values indicate this compound's potent bactericidal activity against prevalent pathogens in veterinary medicine .

Clinical Efficacy

This compound has been evaluated in multiple clinical studies for its efficacy in treating skin infections in dogs and cats. In a study involving 354 dogs with bacterial skin infections, this compound was administered subcutaneously at 14-day intervals and demonstrated non-inferiority compared to oral amoxicillin/clavulanic acid, achieving an efficacy rate of up to 96.9% compared to 92.5% for the control group .

Case Study: Efficacy in Dogs

  • Study Design : Randomized controlled trial comparing this compound with amoxicillin/clavulanic acid.
  • Participants : 354 dogs with confirmed bacterial infections.
  • Outcome : Clinical signs were scored at 28 days post-treatment, showing significant improvement in both groups but higher efficacy for this compound.

Case Study: Efficacy in Cats

In a separate study involving 291 cats with infected wounds or abscesses, a single dose of this compound (8 mg/kg) was found to be as effective as an oral antibiotic regimen over 14 days, achieving an efficacy rate of 96.6% compared to 90.9% for the control group .

Safety Profile

The safety of this compound has been assessed through various studies involving different animal species. Notably, no adverse effects were observed in lions administered doses of this compound at either 4 or 8 mg/kg . This suggests a favorable safety profile across species when used as directed.

Resistance Considerations

Despite its effectiveness, there are concerns regarding the potential for antimicrobial resistance associated with this compound use. A study focusing on feline pathogens indicated that increased use of this compound may correlate with rising resistance rates among certain bacterial strains . Continuous monitoring of resistance patterns is essential to ensure the ongoing efficacy of this compound.

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-34-5
Record name Cefovecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefovecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOVECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefovecin
Reactant of Route 2
Reactant of Route 2
Cefovecin
Reactant of Route 3
Reactant of Route 3
Cefovecin
Reactant of Route 4
Cefovecin
Reactant of Route 5
Cefovecin
Reactant of Route 6
Reactant of Route 6
Cefovecin
Customer
Q & A

Q1: What is the mechanism of action of cefovecin?

A1: this compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to this compound?

A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in this compound susceptibility among different geographical regions?

A3: Yes, studies have observed variations in this compound susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of this compound?

A4: this compound's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: this compound exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: this compound has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While this compound exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: this compound is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that this compound exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of this compound elimination?

A7: this compound is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of this compound in veterinary medicine?

A8: this compound is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of this compound compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that this compound is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, this compound exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where this compound might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While this compound is effective for many infections, there are some considerations: - Short half-life in certain species: this compound's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of this compound, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, leading to resistance.

Q12: Are there any safety concerns associated with this compound use in animals?

A12: this compound is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with this compound treatment.

Q13: What are some ongoing research areas related to this compound?

A13: Ongoing research on this compound focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of this compound.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of this compound use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of this compound is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.